![molecular formula C6H9N3O2S2 B1491343 2-amino-N-cyclopropylthiazole-5-sulfonamide CAS No. 1935338-76-3](/img/structure/B1491343.png)
2-amino-N-cyclopropylthiazole-5-sulfonamide
Overview
Description
2-Amino-N-cyclopropylthiazole-5-sulfonamide (ACTS) is a synthetic organic compound that has recently become of interest to scientists due to its potential use as a therapeutic agent. ACTS has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It is also being studied for its potential use in the treatment of cancer, HIV, and other diseases.
Scientific Research Applications
Anticancer Applications
The 2-aminothiazole scaffold, which is a part of 2-amino-N-cyclopropylthiazole-5-sulfonamide, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Anti-tumor Applications
The same set of 2-aminobenzothiazole analogues with sulfonamide at position 6 were also investigated as inhibitors of hCA IX and XII . These are potential anti-tumor targets .
Antiviral Applications
Literature survey documented that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral activities .
Antimicrobial Applications
2-aminothiazole derivatives also possess antimicrobial activities .
Anticonvulsant Applications
2-aminothiazole derivatives have been found to possess anticonvulsant activities .
Antidiabetic Applications
2-aminothiazole derivatives have been found to possess antidiabetic activities .
Antihypertensive Applications
2-aminothiazole derivatives have been found to possess antihypertensive activities .
properties
IUPAC Name |
2-amino-N-cyclopropyl-1,3-thiazole-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S2/c7-6-8-3-5(12-6)13(10,11)9-4-1-2-4/h3-4,9H,1-2H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQINWLPQQGASGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopropylthiazole-5-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.